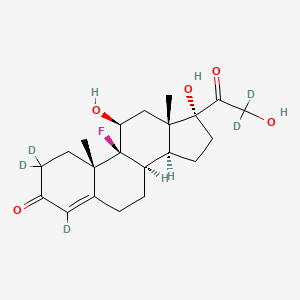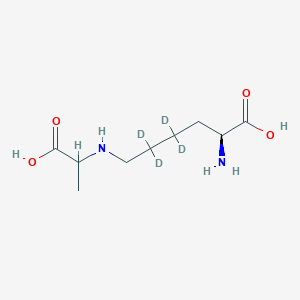
Ne-(1-Carboxyethyl)lysine-d4; N6-(1-Carboxyethyl)-L-lysine-d4; N6-(1'-Carboxyethyl)lysine-d4; CEL-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ne-(1-Carboxyethyl)lysine-d4, N6-(1-Carboxyethyl)-L-lysine-d4, and N6-(1’-Carboxyethyl)lysine-d4, collectively known as CEL-d4, are isotopically labeled derivatives of Ne-(1-Carboxyethyl)lysine. These compounds are advanced glycation end products (AGEs) formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, or nucleic acids. AGEs are known to contribute to various chronic diseases, including diabetes and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ne-(1-Carboxyethyl)lysine-d4 involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction typically occurs in an aqueous solution at a slightly acidic pH. The isotopic labeling is achieved by using deuterated reagents, ensuring the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of Ne-(1-Carboxyethyl)lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Ne-(1-Carboxyethyl)lysine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyethyl group.
Substitution: The lysine residue can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Aplicaciones Científicas De Investigación
Ne-(1-Carboxyethyl)lysine-d4 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of AGEs in biological samples.
Biology: Studied for its role in protein modification and its impact on cellular functions.
Medicine: Investigated for its involvement in the pathogenesis of chronic diseases such as diabetes and cardiovascular diseases.
Industry: Used in the food industry to study the formation of AGEs during food processing and storage
Mecanismo De Acción
Ne-(1-Carboxyethyl)lysine-d4 exerts its effects by modifying proteins through the Maillard reaction. This modification alters the structure and function of proteins, leading to increased oxidative stress and inflammation. The compound interacts with cell surface receptors and cross-links with body proteins, contributing to the pathogenesis of various chronic diseases .
Comparación Con Compuestos Similares
Ne-(1-Carboxyethyl)lysine-d4 is similar to other AGEs such as Ne-carboxymethyllysine (CML) and methylglyoxal-derived hydroimidazolone (MG-H1). Ne-(1-Carboxyethyl)lysine-d4 is unique due to its specific formation pathway and its isotopic labeling, which makes it particularly useful in research applications .
Similar Compounds
- Ne-carboxymethyllysine (CML)
- Methylglyoxal-derived hydroimidazolone (MG-H1)
- Pentosidine
- Glucosepane
Propiedades
Fórmula molecular |
C9H18N2O4 |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(1-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1/i2D2,3D2 |
Clave InChI |
XCYPSOHOIAZISD-GBWCEIHOSA-N |
SMILES isomérico |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNC(C)C(=O)O |
SMILES canónico |
CC(C(=O)O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





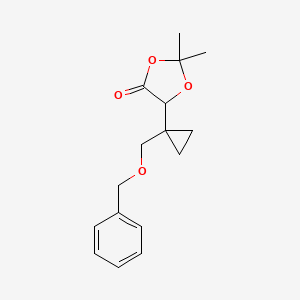
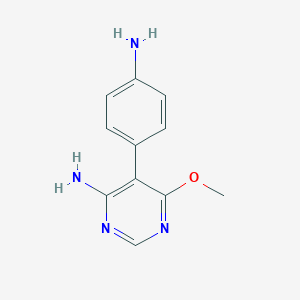
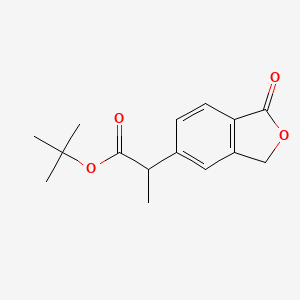
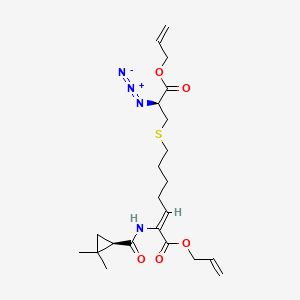

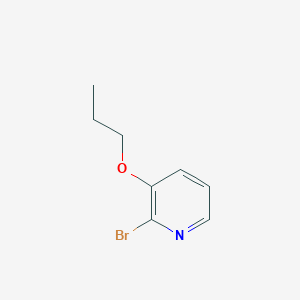
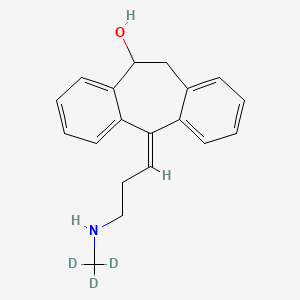

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
